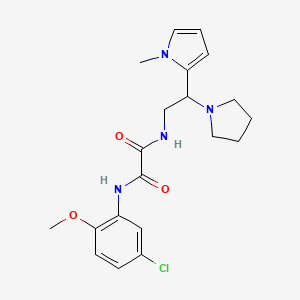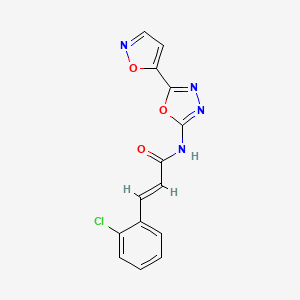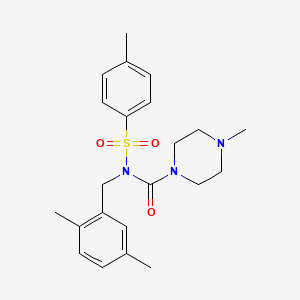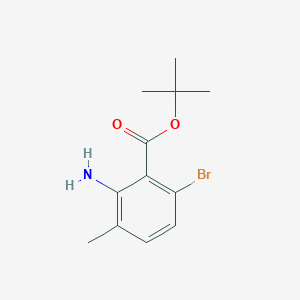![molecular formula C21H17FN4O3S3 B2953968 2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide CAS No. 933207-65-9](/img/no-structure.png)
2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C21H17FN4O3S3 and its molecular weight is 488.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Herbicidal Activity
Compounds structurally related to the one mentioned have been synthesized and evaluated for their herbicidal activities. For example, fluorine-containing thiazolo[4,5-d]pyrimidin-7(6H)-ones demonstrated significant inhibition activities against the root growth of rape and barnyard grass at specific dosages, indicating potential agricultural applications (Liang, Fan, Mo, & He, 2007).
Antitumor Activity
Another area of application is in the field of antitumor research, where derivatives of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine have shown potent anticancer activity against various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma (Hafez & El-Gazzar, 2017). This suggests that compounds with similar structural features may have potential as anticancer agents.
Imaging and Radioligand Applications
Compounds from this class have also been explored for their potential in imaging and as radioligands. For instance, a series of phenylpyrazolo[1,5-a]pyrimidineacetamides, which share structural motifs with the compound , have been reported as selective ligands for the translocator protein (18 kDa), with applications in positron emission tomography (PET) imaging (Dollé et al., 2008).
Antimicrobial Activity
Research on related compounds has also shown antimicrobial activity. For example, novel 6-ethoxy-6-oxido-3-oxo(thioxo)(imino)-5-substituted-2,7-dihydro-1,2,4-triazolo[3,4-e][1,2,3]diazaphospholes exhibited higher antimicrobial effects against tested bacterial and fungal strains, highlighting potential applications in combating infectious diseases (Ali & Assiri, 2021).
Drug Metabolism and Pharmacokinetics
Furthermore, compounds within this class have been studied for their effects on drug metabolism and pharmacokinetics. For instance, one study explored the induction of cytochrome P450 3A4 by a thiouracil class member, shedding light on the biochemical mechanisms of drug interactions and metabolic pathways (Moscovitz et al., 2018).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 3-(4-ethoxyphenyl)-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-7-one with 2-mercapto-N-(3-fluorophenyl)acetamide in the presence of a suitable base.", "Starting Materials": [ "3-(4-ethoxyphenyl)-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-7-one", "2-mercapto-N-(3-fluorophenyl)acetamide", "Suitable base (e.g. potassium carbonate)" ], "Reaction": [ "To a solution of 3-(4-ethoxyphenyl)-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-7-one (1.0 equiv) in a suitable solvent (e.g. DMF), add a suitable base (e.g. potassium carbonate) and stir for 10-15 minutes at room temperature.", "Add 2-mercapto-N-(3-fluorophenyl)acetamide (1.2 equiv) to the reaction mixture and stir for 12-24 hours at room temperature.", "Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure.", "Purify the crude product by column chromatography using a suitable eluent (e.g. ethyl acetate/hexanes) to obtain the desired product as a solid." ] } | |
| 933207-65-9 | |
Molecular Formula |
C21H17FN4O3S3 |
Molecular Weight |
488.57 |
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(3-fluorophenyl)acetamide |
InChI |
InChI=1S/C21H17FN4O3S3/c1-2-29-15-8-6-14(7-9-15)26-18-17(32-21(26)30)19(28)25-20(24-18)31-11-16(27)23-13-5-3-4-12(22)10-13/h3-10H,2,11H2,1H3,(H,23,27)(H,24,25,28) |
InChI Key |
BHULNQWRNPLSEO-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=O)NC(=N3)SCC(=O)NC4=CC(=CC=C4)F)SC2=S |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-methoxybenzoate](/img/structure/B2953886.png)

![5-((4-Ethoxy-3-methoxyphenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2953888.png)






![[1-(3,5-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](oxolan-2-ylmethyl)amine](/img/structure/B2953903.png)
![6-[[5-[(4-bromophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2953904.png)

![3-(2-chloro-6-fluorobenzyl)-9-(furan-2-ylmethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2953908.png)
